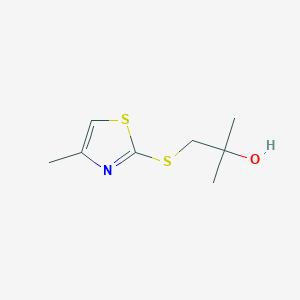

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol

Description

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol is a thioether-containing secondary alcohol with a 4-methylthiazole substituent. The 4-methylthiazole group enhances hydrophobicity and may influence electronic interactions in drug-receptor binding or material science applications .

Properties

Molecular Formula |

C8H13NOS2 |

|---|---|

Molecular Weight |

203.3 g/mol |

IUPAC Name |

2-methyl-1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol |

InChI |

InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3 |

InChI Key |

FYDUVSWGTURBEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)SCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Thiazole Ring Construction

The 4-methylthiazole moiety is typically synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-haloketones with thioamides or thioureas. For example:

- Step 1 : Reaction of 1-chloroacetone with thiourea in ethanol yields 2-amino-4-methylthiazole.

- Step 2 : Subsequent oxidation or functionalization introduces the thiol group at position 2.

Table 1: Thiazole Synthesis Optimization

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hantzsch cyclization | 1-Chloroacetone, thiourea, EtOH | 78–85 | |

| Vilsmeier-Haack reaction | POCl₃, DMF, 40–80°C | 70–82 |

Thioether Bond Formation

The thioether linkage is established via nucleophilic substitution (Sₙ2) between 4-methylthiazole-2-thiol and a halogenated alcohol derivative.

Alkylation of 4-Methylthiazole-2-thiol

- Reagents : 2-Bromo-2-methylpropan-1-ol (prepared via bromination of 2-methylpropan-1-ol using PBr₃).

- Conditions : Base (NaOH), polar aprotic solvent (DMF), 50–80°C.

Mechanism :

- Deprotonation of thiol to thiolate (RS⁻).

- Sₙ2 attack on the primary alkyl bromide.

Table 2: Alkylation Reaction Parameters

| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylthiazole-2-thiol | NaOH | DMF | 80 | 65–72 | |

| 4-Methylthiazole-2-thiol | K₂CO₃ | Acetone | 60 | 58–63 |

Alternative Routes

Hydrogenolysis of Disulfides

Patent CN101870682B describes hydrogenolysis of 2-methylthio-4-methylthiazole derivatives using Raney Ni or Pd/C under H₂ (0.06–0.2 MPa). While this method is primarily used for desulfurization, it may be adapted for intermediate purification.

Mitsunobu Reaction

A less common approach involves coupling 4-methylthiazole-2-thiol with 2-methylpropan-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, yields are moderate (45–50%) due to steric hindrance.

Critical Analysis of Methodologies

Efficiency and Scalability

Structural Characterization

Key spectroscopic data for 2-methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol:

Chemical Reactions Analysis

Proposed Reaction Steps

-

Formation of 4-Methylthiazole-2-thiol :

-

Synthesis of the thiazole core often involves cyclization reactions. For example, thiosemicarbazones or hydrazones can undergo cyclization in basic conditions (e.g., NaOH, ethanol) to form thiazoles .

-

Subsequent thiolation (e.g., via H₂S gas or thioacetamide) could introduce the thiol group at the 2-position.

-

-

Nucleophilic Substitution :

-

The thiol group in 4-methylthiazol-2-thiol acts as a nucleophile. Reacting with a secondary alcohol (e.g., 2-methylpropan-2-ol) under conditions favoring substitution (e.g., in the presence of Et₃N or K₂CO₃ in toluene) could yield the target compound .

-

Alternatively, a propyl alcohol derivative (e.g., 2-methylpropan-2-ol) could undergo thiolation via substitution, replacing a leaving group (e.g., bromide) with the thiazole thiol .

-

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaOH, ethanol, reflux | Cyclization to form thiazole |

| 2 | H₂S gas or thioacetamide | Thiolation |

| 3 | Et₃N, toluene, reflux | Nucleophilic substitution |

Nucleophilic Substitution

The thiol group (S⁻) in 4-methylthiazol-2-thiol is a strong nucleophile. In the presence of a base (e.g., Et₃N), it displaces a leaving group (e.g., OH⁻ or Br⁻) from the propyl alcohol derivative. For example:

This mechanism aligns with Smiles rearrangements and substitution reactions reported for thiazole derivatives .

Cyclization Reactions

If the thiazole ring is formed post-thiolation, cyclization may involve:

-

Thiosemicarbazone → Thiazole :

-

Hydrazine Derivatives :

Analytical and Physical Data

While direct data for 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol is unavailable, analogous compounds provide insights:

Spectroscopic Characteristics

Stability and Reactivity

Scientific Research Applications

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s thiazole ring is of interest for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry: The compound is used in the production of various chemicals, including biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule:

2-Methyl-1-(phenylthio)propan-2-ol

- Structure : Phenylthio group replaces the 4-methylthiazolylthio moiety.

- Key Data :

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol

- Structure : Thiazole ring substituted with a trifluoromethylphenyl group.

- Key Data: Molecular Formula: C13H12F3NOS. Molar Mass: 287.3 g/mol .

- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability, whereas the target compound’s 4-methyl group offers simpler synthetic accessibility.

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol

Physicochemical Properties

Notes:

Comparable Routes

- Thiadiazole Derivatives: 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) was prepared via thiol substitution, yielding 68.92% .

Biological Activity

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 53509346

- Molecular Weight : 189.34 g/mol

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 20 µM |

| Bacillus subtilis | 10 µM |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against pathogenic fungi.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 25 µM |

| Aspergillus niger | 30 µM |

The antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| A549 (Lung Cancer) | 15 µM |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for its potential use in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole ring and alkyl groups significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances its antimicrobial potency while maintaining low cytotoxicity towards mammalian cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results showed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent .

- In Vivo Studies : In vivo studies conducted on animal models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer, supporting its anticancer efficacy observed in vitro .

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example, thiol groups in 4-methylthiazole derivatives react with propan-2-ol derivatives under basic conditions. Key intermediates, such as 4-methylthiazole-2-thiol, are synthesized using classical methods (e.g., cyclization of thiourea derivatives with α-halo ketones). Validation includes elemental analysis, IR spectroscopy (to confirm S-H and C-S bond formation), and (to verify substitution patterns and purity) .

Q. How are spectroscopic techniques employed to characterize this compound and its intermediates?

- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200–3600 cm, C-S bonds at ~600–700 cm) .

- : Distinguishes methyl groups (δ 1.2–1.5 ppm for -CH), thiazole protons (δ 6.5–7.5 ppm), and hydroxyl protons (δ 2.0–3.0 ppm, broad) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What solubility and stability challenges are associated with this compound?

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) is influenced by its thioether and hydroxyl groups. Stability studies under varying pH and temperature conditions are critical. For instance, hydrolysis of the thioether linkage may occur in strongly acidic/basic media, requiring storage in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity issues in thiazole-thiol coupling reactions be mitigated during synthesis?

Regioselectivity is controlled by optimizing reaction conditions:

Q. What computational strategies are used to predict the biological activity of derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models evaluate interactions with biological targets (e.g., fungal cytochrome P450 enzymes). For example, docking studies with antifungal targets reveal that the 4-methylthiazole moiety enhances binding affinity through hydrophobic interactions .

Q. How can contradictory data in antifungal assays be resolved?

Discrepancies in bioactivity data may arise from:

- Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) .

- Assay Conditions : Uniformize inoculum size and incubation time.

- Compound Purity : Re-characterize batches using HPLC (>95% purity) to rule out impurities .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

- Hydroxyl Group Derivatization : Acetylation improves membrane permeability .

- Thiazole Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position increases metabolic stability .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

- Intermediate Stability : Ensure intermediates (e.g., 4-methylthiazole-2-thiol) are freshly prepared and stored under nitrogen .

- Stoichiometry : Use a 1.2:1 molar ratio of thiol to propan-2-ol derivative to account for side reactions .

- Workup : Extract the product with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical workflows validate compound identity in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.